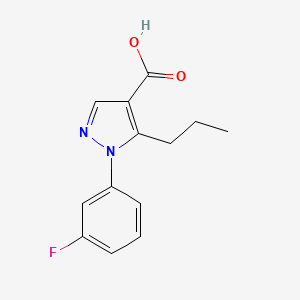

1-(3-氟苯基)-5-丙基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

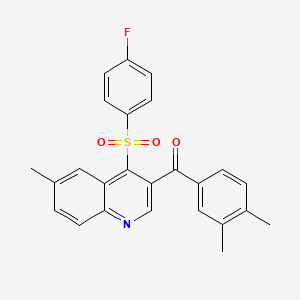

The compound "1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a fluorophenyl group in such compounds often contributes to their biological efficacy by influencing their interaction with biological targets .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves multi-step reactions, with key steps including cyclization and condensation reactions. For instance, the synthesis of related compounds has been reported using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Additionally, the Vilsmeier-Haack reaction has been employed to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for further functionalization . The synthesis of similar compounds also involves the condensation of amines with carboxylic acids or their derivatives, as seen in the preparation of pyrazolo[1,5-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular conformation . For example, the IR spectrum can reveal the presence of characteristic carbonyl vibrations, while NMR spectroscopy can provide insights into the electronic environment of protons and carbons within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the enhancement of their biological properties. These reactions include the formation of Schiff bases through the reaction with aldehydes, as well as the cyclization reactions to form more complex heterocyclic systems . The reactivity of different functional groups within the pyrazole ring, such as the carbonyl group, can be exploited to introduce additional substituents or to form new chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can impact its pharmacokinetic profile and biological activity . Theoretical calculations, such as those involving hyperpolarizability, can predict the nonlinear optical properties of these compounds, which may have implications for their use in materials science . Additionally, molecular docking studies can provide insights into the potential biological targets of these compounds and their mode of action .

科学研究应用

杂环化合物合成

吡唑羧酸衍生物在杂环化合物的合成中具有重要意义,表现出广泛的生物活性,如抗菌、抗癌和抗炎特性。它们合成中的多功能性允许生成各种支架结构,可用于药物化学中开发新的治疗剂 (A. Cetin, 2020).

环境应用

研究还集中在开发全氟烷基羧酸 (PFCAs) 和全氟烷基磺酸 (PFSAs) 的氟化替代品。这些研究旨在为工业应用找到更安全、环境持久性更低的替代品,突出了氟化化合物在减少环境影响中的作用 (Zhanyun Wang et al., 2013).

抗癌剂

包括吡唑衍生物在内的 Knoevenagel 缩合产物已显示出作为抗癌剂的显着潜力。这些化合物靶向各种与癌症相关的通路和分子,展示了吡唑基化合物在开发新的抗癌疗法中的重要性 (Ramya Tokala et al., 2022).

光电材料

与吡唑羧酸衍生物在结构上相关的功能化喹唑啉和嘧啶已在光电领域找到应用。这些化合物用于制造有机发光二极管 (OLED) 和其他电子设备的材料,说明了吡唑衍生物在生物活性之外的多样化应用 (G. Lipunova et al., 2018).

化学传感器

与吡唑羧酸具有某些结构相似性的 4-甲基-2,6-二甲酰苯酚 (DFP) 基化合物已被开发为用于检测各种分析物(包括金属离子和中性分子)的化学传感器。此应用展示了吡唑衍生物在分析化学和诊断学中的潜力 (P. Roy, 2021).

未来方向

The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic applications . This compound could be of interest in this context, and future research could explore its synthesis, properties, and biological activity.

属性

IUPAC Name |

1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-2-4-12-11(13(17)18)8-15-16(12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMQTUVATDVSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/no-structure.png)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)